(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
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Overview
Description
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique quinazolinone core structure, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization. The reaction conditions often require a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process. The general steps are as follows:
Condensation: Anthranilic acid reacts with acetic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the quinazolinone core.
Methylation: The final step involves the methylation of the quinazolinone core to introduce the 3-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The acetic acid moiety allows for various substitution reactions, where the hydrogen atoms can be replaced with different functional groups using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Hydroxyquinazolinones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Alkylated or arylated quinazolinones.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinazolinone derivatives, which are studied for their potential as catalysts and ligands in various chemical reactions.
Biology: In biological research, (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes involved in inflammation and cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of pro-inflammatory molecules or the proliferation of cancer cells. The pathways involved include the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways like the MAPK/ERK pathway.
Comparison with Similar Compounds
Quinazolinone: The parent compound, which lacks the acetic acid moiety.
2-Methylquinazolinone: A derivative with a methyl group at the 2-position.
4-Hydroxyquinazolinone: A derivative with a hydroxy group at the 4-position.
Comparison: (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is unique due to the presence of both the 3-methyl group and the acetic acid moiety. These functional groups enhance its solubility and reactivity compared to other quinazolinone derivatives. The acetic acid moiety also allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(16)7-4-2-3-5-8(7)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELILSJQNHUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-94-4 |
Source
|
Record name | 2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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